molecular formula C28H47NO4S B153960 Tiamulin CAS No. 55297-95-5

Tiamulin

Cat. No. B153960
CAS RN: 55297-95-5
M. Wt: 493.7 g/mol
InChI Key: UURAUHCOJAIIRQ-HXKXTKSZSA-N
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Description

Inhibition of Protein Synthesis by Tiamulin

Tiamulin is a member of the pleuromutilin class of antibiotics and acts as a potent inhibitor of protein synthesis in bacteria. The molecular interactions of tiamulin with the 50S ribosomal subunit have been elucidated through the 3.5 Å structure of the subunit from Deinococcus radiodurans complexed with tiamulin. This structure reveals that tiamulin binds within the peptidyl transferase center (PTC), directly inhibiting peptide bond formation by positioning its tricyclic mutilin core in a tight pocket and overlapping with the P-tRNA binding site .

Tiamulin and Cytochrome P450 Interactions

Tiamulin has been shown to form a stable metabolic intermediate complex with cytochrome P450, particularly the CYP3A subfamily, which can explain the drug's interactions and sometimes lethal effects when combined with other compounds. In vitro studies using pig liver microsomes and primary hepatocyte cultures have demonstrated that tiamulin can induce cytochrome P4503A and inhibit its activity, affecting the metabolism of other drugs . Further research using an NIH/3T3 cell line expressing human CYP3A4 cDNA confirmed tiamulin's inhibitory effect on CYP3A4 activity, which could be responsible for its clinically significant drug interactions .

Tiamulin's Use in Poultry Medicine

In poultry medicine, tiamulin hydrogen fumarate is used to treat diseases caused by Mycoplasma and Brachyspira. It has been in use for over 30 years without a general increase in resistance. Tiamulin is absorbed, metabolized, and eliminated relatively quickly in birds, allowing for safe consumption of meat products post-treatment. It has been found to have enhanced activity when used with tetracyclines and can interact with ionophore anticoccidials, leading to severe reactions at therapeutic levels. However, these interactions are dose-related, and low doses do not cause adverse effects .

Tiamulin's Effects on Bacterial Polypeptide Chain Initiation

Tiamulin leads to the formation of inactive polypeptide chain initiation complexes that do not proceed to elongation. This effect is observed with both artificial and natural messengers in the initiation phase. In whole cells, tiamulin's action results in the disappearance of polysomes, indicating that while elongation can continue in the presence of tiamulin, effective reinitiation is blocked .

Binding of Tiamulin to Ribosomal RNA

Tiamulin and its derivative valnemulin bind to the RNA at the peptidyl transferase center on the ribosome, inhibiting protein synthesis. They interact with domain V of 23S RNA and affect nucleotides that are crucial for the peptidyl transferase activity. These drugs can bind concurrently with some macrolides but compete with others, such as carbomycin, which is also a peptidyl transferase inhibitor .

Tiamulin's Safety in Bovine Semen Extenders

Tiamulin has been evaluated for its toxicity to spermatozoa when added to bovine semen extenders. At concentrations up to 70 mg per 100 ml, tiamulin did not adversely affect sperm motility or viability, indicating its safety for use in this application .

Tiamulin and Monensin Toxic Interaction

The toxic interaction between tiamulin and monensin, an ionophore antibiotic, has been studied. Tiamulin can induce and inhibit cytochrome P450 enzymes, particularly CYP3A enzymes, which metabolize monensin. This dual effect may contribute to the toxicity observed when tiamulin and monensin are administered together .

Development of In Vitro Susceptibility Test Methods for Tiamulin

Standardized susceptibility testing methods for tiamulin have been established for a range of veterinary and human pathogens. The proposed MIC breakpoints and corresponding zone diameters for disk diffusion tests have been suggested for specific bacterial species, allowing for accurate susceptibility testing to guide therapy and monitor resistance development .

Tiamulin's Effect on Antipyrine Kinetics in Chickens

Tiamulin has been shown to be effective against respiratory tract infections and as an aid in controlling avian coccidiosis. Its effect on the kinetics of antipyrine, a model compound for drug metabolism studies, has been investigated in chickens, providing insights into its pharmacokinetic properties .

Scientific Research Applications

1. Analysis of Transfer of Tiamulin to Animal Tissue

  • Summary of Application : Tiamulin hydrogen fumarate (THF) is administered as a veterinary medicinal product, leading to the appearance of THF and metabolites that can be hydrolyzed to 8-α-hydroxymutilin in animal tissues . This study aimed to analyze the depletion of these residues in pig, rabbit, and bird tissues after tiamulin administration .
  • Methods of Application : Tiamulin was administered orally to pigs and rabbits at 12,000 µg/kg body weight/day for 7 days, and to broiler chickens and turkeys at 20,000 µg tiamulin/kg body weight/day for 7 days . The depletion of tiamulin residues and metabolites was analyzed by liquid chromatography with tandem mass spectrometry (LC-MS/MS) .
  • Results : The values found for tiamulin marker residues were 3 times higher in liver than in muscle in pigs, 6 times in rabbits, and 8–10 times in birds . The content of tiamulin residues in eggs from laying hens was below 1000 µg/kg at all times of analysis . The minimum withdrawal times for animal products intended for human consumption, resulting from this study, are 5 days for pigs, rabbits, and turkeys, 3 days for broiler chickens, and 0 days for eggs .

2. Determination of Tiamulin Concentration in Sow Milk

  • Summary of Application : This study aimed to analyze the concentrations of tiamulin in milk samples collected from lactating sows during and after a treatment consisting of three consecutive intramuscular applications of the antibiotic . It also aimed to determine tiamulin concentrations in serum samples obtained from suckling piglets ingesting milk contaminated with the compound .
  • Methods of Application : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) was used to quantify the analyte in both matrices .
  • Results : The investigation proved tiamulin was transmitted into the milk of lactating sows . The mean concentration of the antibiotic among samples collected 3 h after administration was 1043 μg/L . The mean level of tiamulin on days 1 and 2 was 876 μg/L and 902 μg/L, respectively . The highest mean concentration of the antibiotic (1061 μg/L) was observed in samples collected on day 3 . The mean concentration of the antibiotic in serum samples collected from 3-day-old piglets was 22.2 μg/L .

Safety And Hazards

Tiamulin may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . It is also advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3/t19-,20+,22-,24+,25+,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURAUHCOJAIIRQ-QGLSALSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046701
Record name Tiamulin
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Molecular Weight

493.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water, Very soluble in dichloromethane; freely soluble in dehydrated alcohol
Record name TIAMULIN
Source Hazardous Substances Data Bank (HSDB)
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Mechanism of Action

The mutation frequency of aflatoxin B1 could be completely inhibited by tiamulin in CYP3A4-expressing cells, but no effect was observed on the mutation frequency of the direct mutagen ethylmethanesulphonate. Western blotting of homogenates of the CYP3A4-expressing cell line showed stabilization of CYP3A4 protein after incubation with tiamulin, supporting the hypothesis that the mechanism of inhibition is by binding of tiamulin to the cytochrome., Tiamulin is a semisynthetic diterpene antibiotic frequently used in farm animals. The drug has been shown to produce clinically important--often lethal--interactions with other compounds. It has been suggested that this is caused by a selective inhibition of oxidative drug metabolism via the formation of a cytochrome P-450 metabolic intermediate complex. In the present study, rats were treated orally for 6 days with tiamulin at two different doses: 40 & 226 mg/kg of body weight. For comparison, another group received 300 mg of triacetyloleandomycin (TAO) per kg, which is equivalent to the 226-mg/kg tiamulin group. Subsequently, microsomal P-450 contents, P-450 enzyme activities, metabolic intermediate complex spectra, & P-450 apoprotein concentrations were assessed. In addition, effects on individual microsomal P-450 activities were studied in control microsomes at different tiamulin & substrate concentrations. In the rats treated with tiamulin, a dose-dependent complex formation as evidenced by its absorption spectrum & an increase in cytochrome P-4503A1/2 contents as assessed by Western blotting (immunoblotting) were found. The effects were comparable to those of TAO. Tiamulin induced microsomal P-450 content, testosterone 6 beta-hydroxylation rate, erythromycin N-demethylation rate, & the ethoxyresorufin O-deethylation activity. Other activities were not affected or decreased. When tiamulin was added to microsomes of control rats, the testosterone 6 beta-hydroxylation rate & the erythromycin N-demethylation were strongly inhibited. It is concluded that tiamulin is a potent & selective inducer-inhibitor of cytochrome P-450. Though not belonging to the macrolides, the compound produces an effect on P-450 similar to those of TAO & related compounds.
Record name TIAMULIN
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Product Name

Tiamulin

Color/Form

Sticky, translucent yellowish mass

CAS RN

55297-95-5
Record name Tiamulin
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Record name Tiamulin [USAN:USP:INN:BAN]
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Record name Tiamulin
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Record name Tiamulin
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Record name TIAMULIN
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Record name TIAMULIN
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Melting Point

Crystals from acetone. MP: 147-148 °C (after stirring in ethyl acetate and drying at 60 °C and 80 °C overnight) /Tiamulin fumarate/
Record name TIAMULIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,070
Citations
G Högenauer - Mechanism of action of antibacterial agents, 1979 - Springer
… The binding characteristics were established by using either radioactive tiamulin or else a radioactively labeled derivative, 19, 20-dihydro tiamulin, which differs from tiamulin in that its …
Number of citations: 34 link.springer.com
SM Poulsen, M Karlsson, LB Johansson… - Molecular …, 2001 - Wiley Online Library
… The action and binding site of tiamulin and valnemulin was … Competitive footprinting shows that tiamulin and valnemulin … We infer from these and previous results that tiamulin and …
Number of citations: 232 onlinelibrary.wiley.com
KMS Islam, U Klein, DGS Burch - Poultry science, 2009 - Elsevier
… tiamulin in the liver resulting in a build up of the ionophore leading to clinical signs of overdosage. Tiamulin … Although tiamulin shows small benefits in improving performance in healthy …
Number of citations: 56 www.sciencedirect.com
MP Schlüsener, K Bester - Environmental Pollution, 2006 - Elsevier
… and tiamulin in soil as well as calculating the resulting half-lives. The half-lives were 20 days for erythromycin, 27 days for oleandomycin, 8 days for tylosin, 16 days for tiamulin and 5 …
Number of citations: 231 www.sciencedirect.com
MP Schlüsener, K Bester, M Spiteller - Analytical and bioanalytical …, 2003 - Springer
A method for the analysis of several macrolide and ionophore antibiotics as well as tiamulin in liquid manure was developed. Reversed-phase liquid chromatography and atmospheric …
Number of citations: 162 link.springer.com
F Schlünzen, E Pyetan, P Fucini, A Yonath… - Molecular …, 2004 - Wiley Online Library
… Our results show that tiamulin is located within the peptidyl transferase center (PTC) of the … Thereby, tiamulin directly inhibits peptide bond formation. Comparison of the tiamulin binding …
Number of citations: 302 onlinelibrary.wiley.com
A Böck, F Turnowsky, G Högenauer - Journal of bacteriology, 1982 - Am Soc Microbiol
Forty "two-step" and 13 "three-step" tiamulin-resistant … an increased in vitro resistance to tiamulin in the polyuridylic acid … , and L4 mutants bound radioactive tiamulin with a considerably …
Number of citations: 33 journals.asm.org
G Högenauer, C Ruf - Antimicrobial Agents and Chemotherapy, 1981 - Am Soc Microbiol
… purified preparation of labeled tiamulin, a semisynthetic derivative … The attachment sites for tiamulin could be restored by … Other pleuromutilin derivatives displaced labeled tiamulin from …
Number of citations: 33 journals.asm.org
G Gürel, G Blaha, PB Moore, TA Steitz - Journal of molecular biology, 2009 - Elsevier
Structures have been obtained for the complexes that tiamulin, homoharringtonine, and bruceantin form with the large ribosomal subunit of Haloarcula marismortui at resolutions …
Number of citations: 189 www.sciencedirect.com
P DORNHELM, G HÖGENAUER - European Journal of …, 1978 - Wiley Online Library
Tiamulin, a water‐soluble and highly effective semisynthetic derivative of pleuromutilin leads to the formation of physiologically inactive polypeptide chain initiation complexes which …
Number of citations: 42 febs.onlinelibrary.wiley.com

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